

An In-depth Technical Guide to 2-(Dimethylamino)acetaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Dimethylamino)acetaldehyde**

Cat. No.: **B3191170**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Dimethylamino)acetaldehyde**, a key chemical intermediate in synthetic organic chemistry. The document details its chemical identity, properties, and significant applications, with a focus on its role in the synthesis of pharmacologically active compounds.

Chemical Identity and Properties

2-(Dimethylamino)acetaldehyde is a reactive organic compound belonging to the family of amino aldehydes. Its unique structure, featuring both an aldehyde and a tertiary amine functional group, makes it a versatile building block in various chemical syntheses.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 52334-92-6 to **2-(Dimethylamino)acetaldehyde**.^{[1][2]} This compound is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Synonym	Reference
(dimethylamino)acetaldehyde	[1]
Acetaldehyde, (dimethylamino)-	[1]
N,N-Dimethylaminoacetaldehyde	
2-(N,N-Dimethylamino)ethanal	
DMAA	
SCHEMBL5038	[1]
GRWPTSPZCYOM-UHFFFAOYSA-N	[1]

A hydrochloride salt of this compound is also commercially available, with the CAS number 125969-54-2.[\[3\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **2-(Dimethylamino)acetaldehyde** is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

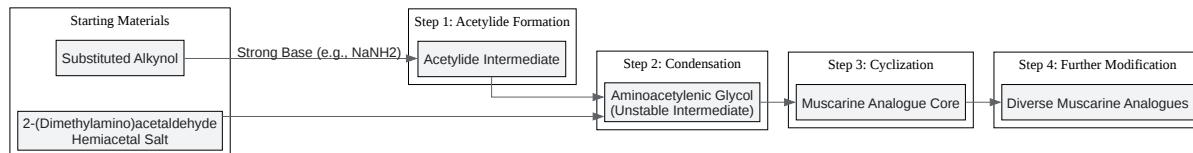
Property	Value	Reference
Molecular Formula	C4H9NO	[1]
Molecular Weight	87.12 g/mol	[1]
Boiling Point	87.5 ± 23.0 °C at 760 mmHg	[2]
Density	0.9 ± 0.1 g/cm³	[2]
SMILES	CN(C)CC=O	[1]
InChI	InChI=1S/C4H9NO/c1-5(2)3-4-6/h4H,3H2,1-2H3	[1]

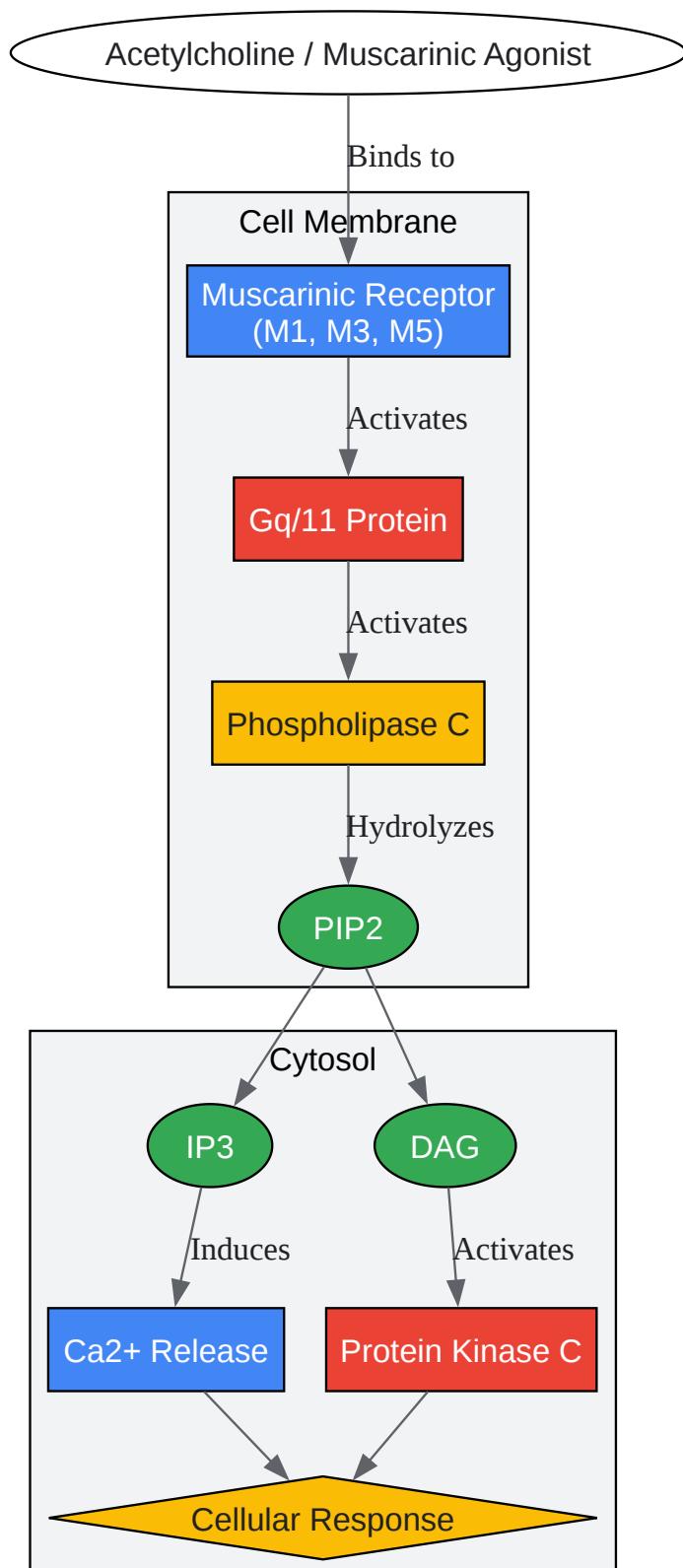
Synthesis and Application in Medicinal Chemistry

The primary and most well-documented application of **2-(Dimethylamino)acetaldehyde** is as a precursor in the synthesis of muscarine analogues.^{[4][5]} Muscarine is a natural alkaloid that acts as a potent agonist at muscarinic acetylcholine receptors, which are involved in a wide range of physiological processes. The development of muscarine analogues is a significant area of research in medicinal chemistry for targeting these receptors to treat various diseases.

Synthesis of Muscarine Analogues: Experimental Protocol

A key synthetic strategy for preparing muscarine analogues involves the condensation of novel aminoacetaldehyde hemiacetal salts with substituted alkynols, followed by cyclization of the resulting aminoacylenic glycals.^[6] While the full detailed experimental protocol from the seminal 1978 paper by Bowden and Warrington is not readily available in the public domain, the general workflow can be conceptualized as follows:


Step 1: Formation of the Acetylde A suitably protected and substituted alkynol is treated with a strong base, such as sodium amide in dioxane, to generate the corresponding acetylde.


Step 2: Condensation with **2-(Dimethylamino)acetaldehyde** Hemiacetal The in situ generated acetylde is then reacted with a hemiacetal form of **2-(Dimethylamino)acetaldehyde** (often used as its hydrochloride salt in the presence of excess base). This reaction forms an unstable aminoglycol derivative.

Step 3: Cyclization The intermediate aminoglycol undergoes cyclization to form the core structure of the muscarine analogue.

Step 4: Further Modification (Optional) The primary cyclization product can be further modified to generate a library of muscarine analogues with diverse pharmacological profiles.

Below is a conceptual workflow diagram for this synthetic approach.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Dimethylamino)acetaldehyde | C4H9NO | CID 10197622 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Dimethylamino)acetaldehyde | CAS#:52334-92-6 | Chemsoc [chemsoc.com]
- 3. 2-(Dimethylamino)acetaldehyde hydrochloride | C4H10CINO | CID 13908802 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The synthesis of some compounds related to muscarine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Dimethylamino)acetaldehyde: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3191170#2-dimethylamino-acetaldehyde-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com